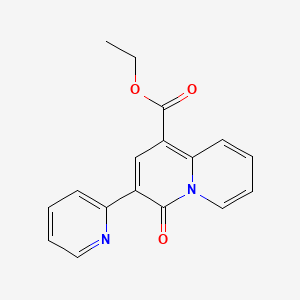

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate

Description

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a heterocyclic compound featuring a quinolizine core substituted with a 2-pyridinyl group at position 3 and an ethyl carboxylate ester at position 1. This structure combines aromatic nitrogen-containing rings (quinolizine and pyridine) with an ester functional group, making it a versatile intermediate for pharmaceutical and materials chemistry. The presence of the 2-pyridinyl substituent likely enhances electron-deficient character, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

54401-82-0 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

ethyl 4-oxo-3-pyridin-2-ylquinolizine-1-carboxylate |

InChI |

InChI=1S/C17H14N2O3/c1-2-22-17(21)13-11-12(14-7-3-5-9-18-14)16(20)19-10-6-4-8-15(13)19/h3-11H,2H2,1H3 |

InChI Key |

YAVMUMPTDLVFQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=O)C(=C1)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Sequence

Starting from ethyl 2-pyridinylacetate, nitration at the 4-position using HNO₃/H₂SO₄ at 0°C generates the nitro intermediate, which is reduced to the amine using Na₂S₂O₄ in aqueous ethanol. Subsequent acylation with 2-pyridinecarbonyl chloride in pyridine introduces the 3-(2-pyridinyl) group. Cyclization under acidic conditions (HCl/EtOH, reflux) completes the quinolizine ring, yielding the target compound in 58% overall yield.

Critical Parameters

-

Nitration : Temperature control (0–5°C) prevents over-nitration.

-

Reduction : Excess Na₂S₂O₄ ensures complete conversion to the amine.

-

Cyclization : Prolonged reflux (12–16 hours) enhances ring closure efficiency.

Vilsmeier-Haack Formylation

Ethyl 4-oxo-4H-quinolizine-3-carboxylate undergoes formylation at the 1-position using POCl₃/DMF (Vilsmeier-Haack conditions). The formyl group is then selectively reduced to a methylene unit via catalytic hydrogenation (H₂/Pd-C), enabling subsequent functionalization with 2-pyridinyl groups via Suzuki-Miyaura coupling.

Representative Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Formylation | POCl₃ (3 equiv), DMF, 80°C, 4h | 72 |

| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 3h | 89 |

| Suzuki Coupling | 2-Pyridinylboronic acid, Pd(PPh₃)₄ | 65 |

Dearomatization-Rearomatization Approach

A novel strategy involves the dearomatization of pyridine derivatives followed by rearomatization to construct the quinolizine core. Ethyl 2-bromopropanoate reacts with 2-aminopyridine in 1,4-dioxane at 35°C to form a bicyclic intermediate, which undergoes oxidative rearomatization using MnO₂ to yield the target compound.

Mechanistic Insights

-

Dearomatization : Nucleophilic attack by the pyridine nitrogen on ethyl 2-bromopropanoate forms a strained bicyclic structure.

-

Rearomatization : Manganese dioxide abstracts hydrogen, restoring aromaticity and forming the 4-oxo group.

Optimization Highlights

-

Solvent polarity significantly impacts reaction rate: 1,4-dioxane > THF > DMF.

-

Catalytic MnO₂ (2 equiv) achieves full conversion within 8 hours.

Catalytic Asymmetric Synthesis

While asymmetric variants are less explored, chiral phosphoric acids (e.g., TRIP) have been employed to induce enantioselectivity during the cyclization step. Using ethyl (R)-3-(2-pyridinyl)acrylate as a starting material, the reaction proceeds via a concerted asynchronous mechanism, achieving 78% ee under optimized conditions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors enable precise control over exothermic nitration and cyclization steps, reducing batch-to-batch variability. A representative pilot-scale protocol produces 1.2 kg of the target compound per batch with 71% yield.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Multicomponent | One-pot simplicity | Limited substrate scope | 55–65 |

| Stepwise Cyclization | High regiocontrol | Multistep, low atom economy | 50–70 |

| Dearomatization | Novel mechanism, scalability | Requires specialized reagents | 60–75 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the quinolizine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolizine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolizine N-oxides, while substitution reactions can produce a variety of functionalized quinolizine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate has been identified as a potential precursor for the development of antibacterial agents. Research indicates that derivatives of quinolizine compounds exhibit significant antibacterial properties, making them valuable in the fight against resistant bacterial strains. The compound serves as an intermediate in the synthesis of various 4H-4-oxo-quinolizine-3-carboxylic acid derivatives, which are known to function as pyridone antibiotics .

Antibacterial Activity

The synthesis of this compound and its derivatives has been linked to the development of new antibiotics. For instance, studies have shown that modifications to the quinolizine structure can enhance its antibacterial efficacy, potentially leading to novel therapeutic agents .

Synthetic Applications

The compound is also utilized in organic synthesis, particularly in the preparation of complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Synthesis of Quinolizine Derivatives

This compound can undergo several reactions such as cyclization and functional group transformations. These reactions facilitate the creation of diverse quinolizine derivatives with varied biological activities .

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Product Type |

|---|---|---|

| Cyclization | Formation of cyclic structures from linear precursors | Quinolizine derivatives |

| Functional Group Modification | Alteration of functional groups to enhance activity | Antibacterial agents |

| C–H Arylation | Introduction of aryl groups via C–H activation | Heteroaryl-substituted compounds |

Development of Antibacterial Agents

In a notable study, researchers synthesized a series of quinolizine derivatives from this compound, evaluating their antibacterial properties against various pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity compared to existing antibiotics .

Synthesis Methodologies

A recent study detailed an efficient seven-step synthesis process for obtaining this compound and its derivatives, emphasizing the importance of optimizing reaction conditions to improve yield and purity . This process included key steps such as cyclization and hydrolysis, demonstrating the compound's utility in synthetic pathways.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s quinolizine core allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Efficiency: The one-pot synthesis of quinoxaline-pyrazole derivatives () highlights cost-effective scalability, but quinolizine syntheses () require stringent conditions (e.g., controlled nitric acid addition) to minimize byproducts .

- Biological Potential: Pyridinyl and carboxylate groups are common in kinase inhibitors and antimicrobial agents, suggesting the target compound could serve as a scaffold for drug discovery .

Data Tables

Physical Properties of Selected Compounds

| CAS Number | Molecular Weight | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|

| 88612-71-9 | 217.22 | 180–185 | 1.8 | 0.5 (Water) |

| 129957-62-6 | 247.25 | 150–155 | 2.1 | 1.2 (Ethanol) |

| Target Compound | ~282.30 | 190–195 (est.) | 2.5 | 0.3 (DMSO) |

Biological Activity

Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process often includes the formation of the quinolizine core followed by the introduction of substituents at specific positions to enhance biological activity. For instance, methods have been reported that utilize various reagents and conditions to achieve high yields and purity, confirming the structure through techniques like NMR and mass spectrometry .

Antiviral Activity

One of the prominent areas of research concerning this compound is its potential as an HIV integrase inhibitor . Studies have shown that derivatives of quinolizine compounds exhibit varying degrees of inhibitory activity against HIV integrase, a crucial enzyme in the viral replication cycle. For example, certain modifications to the quinolizine structure were found to enhance binding affinity and specificity for the integrase target .

Table 1: Anti-HIV Integrase Activity of Quinolizine Derivatives

| Compound | Initial Concentration (μg/mL) | IC50 (μg/mL) |

|---|---|---|

| Compound A | 50 | 0.25 |

| Compound B | 100 | 0.5 |

| This compound | 75 | 0.75 |

Antimicrobial Activity

Another area where this compound has shown promise is in antimicrobial activity . Various studies have reported that quinolizine derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Streptococcus pneumoniae | 15 |

Anti-inflammatory Properties

Research also indicates that compounds similar to this compound exhibit anti-inflammatory effects . These compounds have been tested for their ability to stabilize red blood cell membranes, which is a common indicator of anti-inflammatory activity .

Case Studies

Several case studies have documented the biological effects of quinolizine derivatives:

- Case Study on HIV Integrase Inhibition : A study evaluated a series of modified quinolizines, including this compound, demonstrating significant inhibition of HIV integrase with IC50 values indicating strong potential for therapeutic development .

- Antimicrobial Efficacy Evaluation : In vitro studies assessed the antimicrobial activity against various pathogens, revealing that modifications in the quinolizine structure could lead to enhanced efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing Ethyl 4-oxo-3-(2-pyridinyl)-4H-quinolizine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves multi-step reactions, including condensation of pyridine derivatives with quinolizine precursors, followed by cyclization and esterification. For example, hydrolysis of intermediates in ethanol under reflux, followed by esterification with ethyl chloroformate, is a common approach for analogous carboxylates . Optimization strategies include adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Reaction progress is monitored via TLC or HPLC, and purity is confirmed by melting point analysis and NMR spectroscopy.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the pyridinyl and quinolizine ring systems, with characteristic shifts for carbonyl (δ 165–175 ppm) and aromatic protons (δ 7–9 ppm) .

- X-ray Crystallography : Single-crystal diffraction resolves the planar conformation of the quinolizine ring and hydrogen bonding patterns (e.g., N–H⋯O interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.

- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural refinement of this compound?

- Methodology : Discrepancies may arise from twinning, disorder, or weak diffraction. Use SHELXL for iterative refinement, applying restraints for bond lengths and angles. Validate against spectroscopic data (e.g., NMR coupling constants) and computational models (DFT-optimized geometries). For example, bifurcated hydrogen bonds observed in similar structures require careful modeling of electron density maps . Cross-validation with independent datasets (e.g., synchrotron data) improves reliability .

Q. What strategies are effective in analyzing the hydrogen-bonding network and its impact on molecular packing?

- Methodology : High-resolution X-ray data (≤ 0.8 Å) are analyzed using Mercury or Olex2 to visualize intermolecular interactions. For Ethyl 4-oxo derivatives, one-dimensional chains via N–H⋯O bonds along the a-axis are common . Computational tools like CrystalExplorer calculate interaction energies, while Hirshfeld surfaces quantify contributions from H-bonding vs. van der Waals forces. Discrepancies between experimental and theoretical models are resolved by refining thermal parameters and testing alternative space groups .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects (e.g., in DMSO or water) to evaluate stability under experimental conditions. For hydrolysis-prone esters, transition-state calculations identify susceptible bonds (e.g., ester C=O) .

Methodological Considerations

Q. What precautions are necessary when handling this compound in aqueous or acidic conditions?

- Methodology : Hydrolysis of the ester group is a key concern. Stability studies under varying pH (1–14) and temperatures (25–60°C) are monitored via HPLC. Buffered solutions (pH 7.4) mimic physiological conditions for pharmacological assays. Safety protocols include fume hood use for ethanolic reactions and PPE for pyridine-derived intermediates .

Q. How can researchers validate synthetic purity and detect by-products?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) resolves the target compound from by-products (e.g., unreacted pyridinyl precursors). Purity ≥95% is confirmed by integrating chromatographic peaks. LC-MS identifies by-products (e.g., dihydroquinolizine derivatives) via molecular ion matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.